molecular formula C18H19ClFN3O B5308538 N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Katalognummer B5308538
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: QLUFKIDBSDFFTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of compounds known as piperazine derivatives and is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Wirkmechanismus

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the degradation of GABA. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound. Moreover, this compound has been found to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs that are commonly used in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the species and strain of animals used, and its long-term effects on the brain are not well understood.

Zukünftige Richtungen

There are several future directions for the research on N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for epilepsy. This compound has been shown to have anticonvulsant effects in preclinical studies, and further studies are needed to determine its potential as a treatment for epilepsy in humans. Moreover, the long-term effects of this compound on the brain are not well understood, and further studies are needed to determine its safety and tolerability in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of GABA aminotransferase and has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. Moreover, it has been investigated as a potential treatment for substance use disorders and epilepsy. While there are some limitations to its use in lab experiments, this compound has several advantages and is a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Further studies are needed to determine its potential as a treatment for various disorders and to understand its long-term effects on the brain.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-(4-fluorobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been patented and is considered to be a reliable and efficient way to produce this compound in large quantities.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. It has also been investigated as a potential treatment for cocaine addiction and alcohol use disorder. This compound has been found to reduce cocaine self-administration in rats and to decrease alcohol intake in mice. Moreover, it has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-2-1-3-17(12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-6-16(20)7-5-14/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFKIDBSDFFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.